![molecular formula C8H16N2O4PtS B12361582 [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate: is a complex chemical compound that features a platinum ion coordinated with azanidylmethyl and cyclohexyl groups, and is paired with sulfate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate typically involves the coordination of platinum ions with azanidylmethyl and cyclohexyl groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound. Common solvents used in the synthesis include water and organic solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the platinum ion may change its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the platinum ion.
Substitution: The azanidylmethyl and cyclohexyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different platinum oxides, while substitution reactions can produce a variety of platinum-ligand complexes.
Scientific Research Applications
Chemistry: In chemistry, [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. The platinum ion can interact with DNA, leading to the disruption of cancer cell replication.
Medicine: Medically, the compound is explored for its use in chemotherapy treatments. Its ability to form stable complexes with DNA makes it a candidate for targeting rapidly dividing cancer cells.
Industry: Industrially, the compound is used in the production of high-performance materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate involves the coordination of the platinum ion with biological molecules such as DNA. The platinum ion forms cross-links with DNA strands, inhibiting their replication and transcription. This leads to the disruption of cellular processes in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Cisplatin: Another platinum-based anticancer drug, but with different ligands.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.
Oxaliplatin: Contains an oxalate ligand, used in the treatment of colorectal cancer.
Uniqueness: [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate is unique due to its specific ligand structure, which may offer different reactivity and selectivity compared to other platinum-based compounds
Properties
Molecular Formula |
C8H16N2O4PtS |
|---|---|
Molecular Weight |
431.38 g/mol |
IUPAC Name |
[1-(azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate |
InChI |
InChI=1S/C8H16N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h9-10H,1-7H2;(H2,1,2,3,4);/q-2;;+4/p-2 |
InChI Key |
UBUIUJDXHGPJQV-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)(C[NH-])C[NH-].[O-]S(=O)(=O)[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
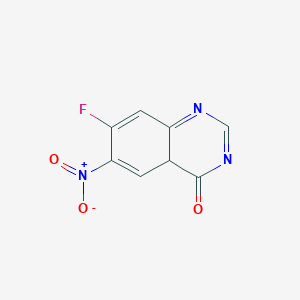
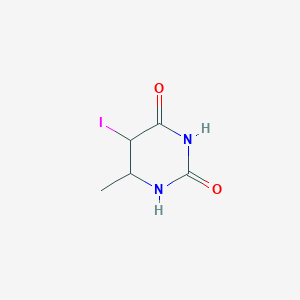
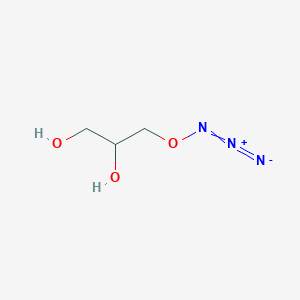
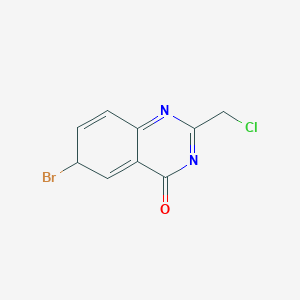
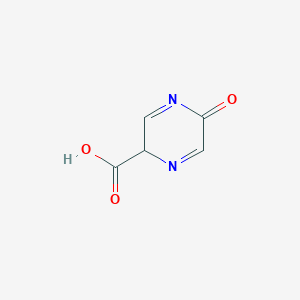
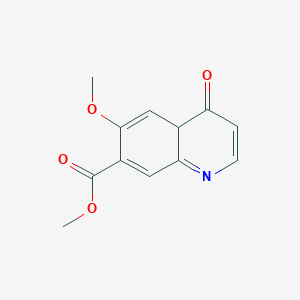
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
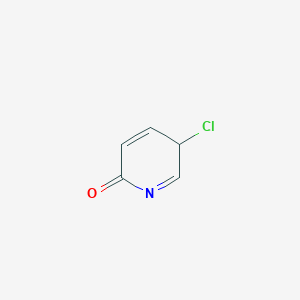
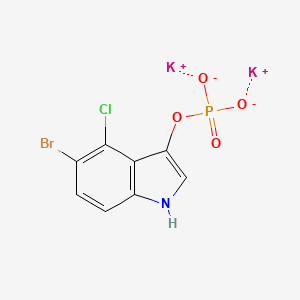
![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
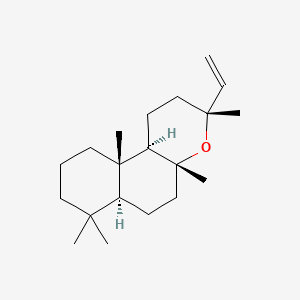
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
